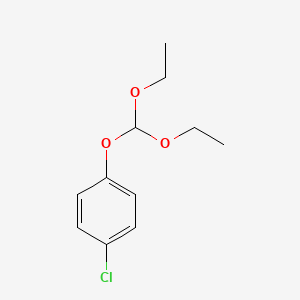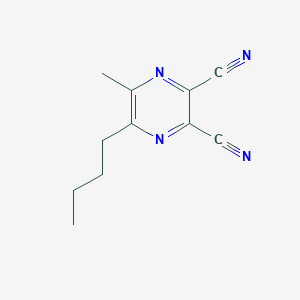
5-Butyl-6-methylpyrazine-2,3-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-6-methylpyrazine-2,3-dicarbonitrile is a nitrogen-containing heterocyclic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Butyl-6-methylpyrazine-2,3-dicarbonitrile can be synthesized through a one-pot reaction involving alkyl isocyanides, aryl/alkyl carbonyl chlorides, and diaminomaleonitrile . The reaction typically proceeds under moderate to high temperatures and may involve the use of microwave-assisted synthesis to enhance yields and reduce reaction times .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Butyl-6-methylpyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of hydrogen atoms with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Substitution Reactions: Often involve reagents like alkyl halides or aryl halides under basic or acidic conditions.
Oxidation Reactions: Typically use oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkyl or aryl derivatives of the original compound .
Aplicaciones Científicas De Investigación
5-Butyl-6-methylpyrazine-2,3-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including antimycobacterial activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Butyl-6-methylpyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit photosynthetic electron transport in chloroplasts, affecting the energy production in plants . The compound’s lipophilicity plays a crucial role in its biological activity, influencing its ability to penetrate cell membranes and interact with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-6-chloro-2,3-dicyanopyrazine: Known for its antimicrobial properties.
5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles: Exhibits fluorescence and antimicrobial activity.
Uniqueness
5-Butyl-6-methylpyrazine-2,3-dicarbonitrile stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other pyrazine derivatives .
Propiedades
Número CAS |
72112-24-4 |
|---|---|
Fórmula molecular |
C11H12N4 |
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
5-butyl-6-methylpyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C11H12N4/c1-3-4-5-9-8(2)14-10(6-12)11(7-13)15-9/h3-5H2,1-2H3 |
Clave InChI |
GFUJWAPYFMKGTB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(N=C(C(=N1)C#N)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





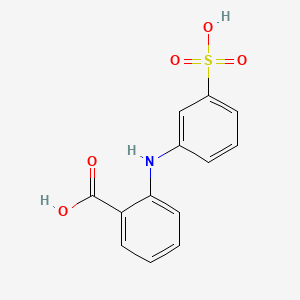
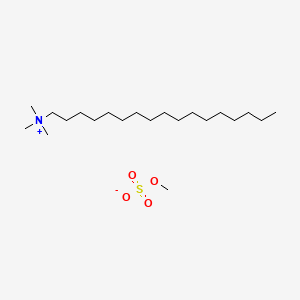
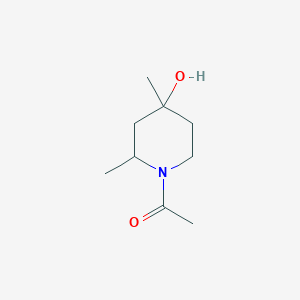
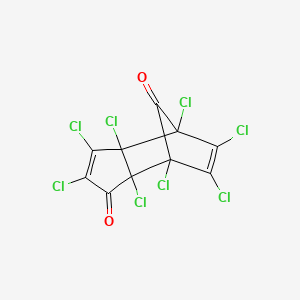
![4-[(1,4-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium-3-yl)diazenyl]-N,N-diethylaniline;methyl sulfate](/img/structure/B13798236.png)

![sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate](/img/structure/B13798245.png)
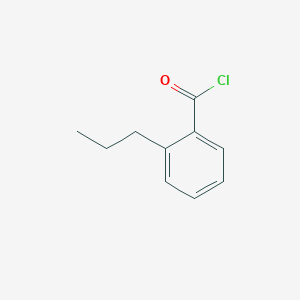
![2-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]acetic acid](/img/structure/B13798255.png)

